molecular formula C13H18N2 B15145029 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15145029
M. Wt: 202.30 g/mol
InChI Key: OXZBZTSLNTYLAW-UHFFFAOYSA-N
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Description

8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

Uniqueness: 8-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyrrolidine and tetrahydroisoquinoline rings, which can confer distinct biological properties and reactivity. This dual-ring structure allows for more diverse interactions with biological targets compared to simpler analogs .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

8-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H18N2/c1-2-9-15(8-1)13-5-3-4-11-6-7-14-10-12(11)13/h3-5,14H,1-2,6-10H2

InChI Key

OXZBZTSLNTYLAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC3=C2CNCC3

Origin of Product

United States

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